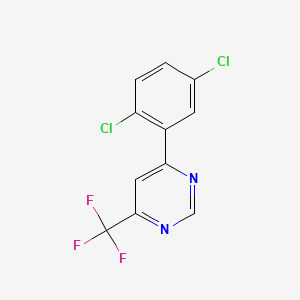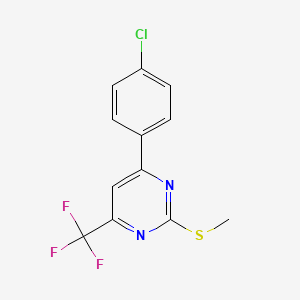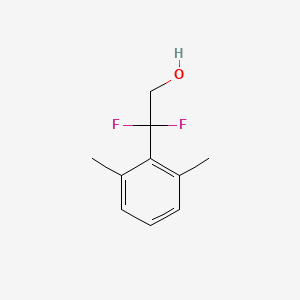
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine, also known as TFMTP, is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrimidine derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to exert its effects through the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinases, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may be able to disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine exhibits cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of fungi and parasites, suggesting its potential use as an antifungal and antiparasitic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine in lab experiments is its high potency and selectivity against cancer cells, fungi, and parasites. However, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine. One potential area of study is the development of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine derivatives with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine and its potential use in treating other diseases. Finally, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may have potential applications in material science, such as the development of new sensors or catalysts.
In conclusion, 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has shown potential in various scientific fields, including medicinal chemistry, agriculture, and material science. Its high potency and selectivity against cancer cells, fungi, and parasites make it an attractive candidate for further research and development. Future studies on 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may lead to the development of new treatments for cancer, fungal infections, and parasitic diseases, as well as new materials with unique properties.
Métodos De Síntesis
The synthesis of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-5-nitrophenyl isothiocyanate with 2,4,6-trifluoro-3-methylpyridine in the presence of a base. The reaction produces a yellow solid that is then purified through recrystallization.
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential use in medicinal chemistry as a drug candidate. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has also been studied for its potential use as an antifungal agent, as well as its effectiveness in treating parasitic infections.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-4-2-3-5-8(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUWNBWITBAMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166131 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine | |
CAS RN |
1820710-86-8 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820710-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B6592057.png)
![3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6592074.png)




![2-(7-Difluoromethyl-2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B6592104.png)




![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6592163.png)
![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)
![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)